![molecular formula C10H20ClNO B1395507 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride CAS No. 1220030-22-7](/img/structure/B1395507.png)
3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride
Descripción general
Descripción
3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride, also known as 4-pentenyloxy-3-methylpyrrolidine hydrochloride, is an organic compound that has been studied extensively in recent years due to its potential as a therapeutic agent and its unique properties in laboratory experiments. This compound has been found to have a variety of biochemical and physiological effects, as well as a number of potential applications in scientific research.
Aplicaciones Científicas De Investigación
3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride has been studied extensively in recent years due to its potential as a therapeutic agent and its unique properties in laboratory experiments. This compound has been found to have a variety of applications in scientific research, including as a potential therapeutic agent for a variety of diseases, as a reagent in organic synthesis, as a substrate for enzyme-catalyzed reactions, and as a model compound for studying the structure and function of enzymes.
Mecanismo De Acción
The mechanism of action of 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride is not fully understood, but it is believed to be related to its ability to interact with certain enzymes. Specifically, it is thought to interact with enzymes involved in the metabolism of drugs and other compounds, as well as enzymes involved in the synthesis of lipids and proteins. Additionally, it is believed to have an effect on the activity of certain neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in recent years. It has been found to have a variety of effects on the body, including anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, it has been found to have an effect on the metabolism of drugs and other compounds, as well as on the synthesis of lipids and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is relatively stable in aqueous solutions. Additionally, it has a variety of biochemical and physiological effects, making it useful for a variety of research applications. However, it does have some limitations, such as its relatively low solubility in non-aqueous solvents and its relatively high cost.
Direcciones Futuras
There are a number of potential future directions for the study of 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride. These include further research into its potential therapeutic applications, further research into its mechanism of action, and further research into its biochemical and physiological effects. Additionally, further research into its potential applications in organic synthesis and enzyme-catalyzed reactions could be beneficial. Finally, further research into its potential toxicity and other safety issues should be conducted.
Propiedades
IUPAC Name |
3-(pent-4-enoxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-3-4-7-12-9-10-5-6-11-8-10;/h2,10-11H,1,3-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVBFTGZDAOONB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOCC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



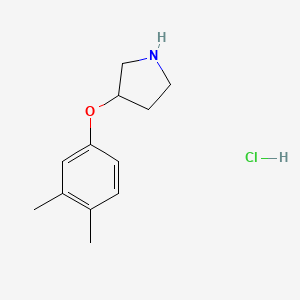
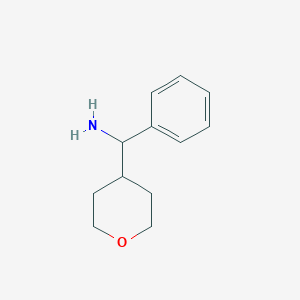

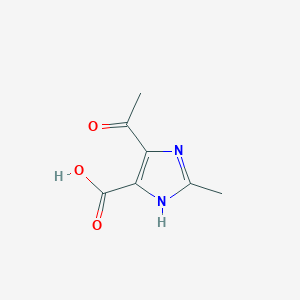
![[1-(Pyridazin-3-yl)pyrrolidin-2-yl]methanamine dihydrobromide](/img/structure/B1395431.png)
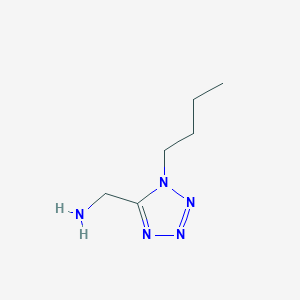
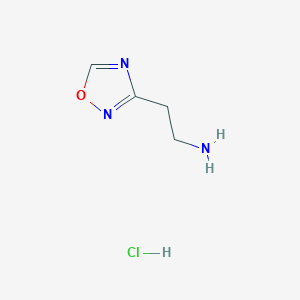

![2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride](/img/structure/B1395437.png)
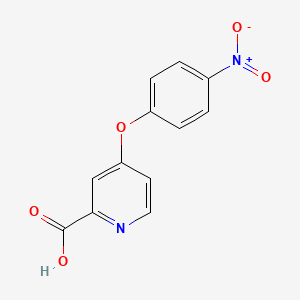
![benzyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate hydrochloride](/img/structure/B1395442.png)
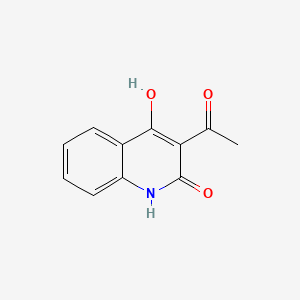
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid [2-(2-hydroxy-ethylami](/img/structure/B1395446.png)
